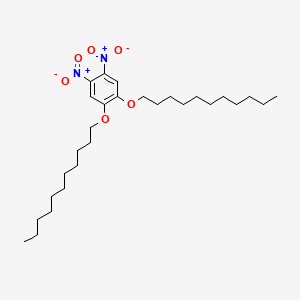
1,2-Dinitro-4,5-bis(undecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dinitro-4,5-bis(undecyloxy)benzene: is a chemical compound characterized by a benzene ring substituted with two nitro groups and two undecyloxy groups. This compound is part of the dinitrobenzene family, which includes various isomers with different arrangements of nitro groups on the benzene ring. The presence of long alkoxy chains (undecyloxy groups) makes this compound unique compared to other dinitrobenzenes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dinitro-4,5-bis(undecyloxy)benzene typically involves the nitration of a precursor compound, such as 4,5-bis(undecyloxy)benzene. The nitration process introduces nitro groups (-NO2) into the benzene ring. Common nitrating agents include a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dinitro-4,5-bis(undecyloxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products:
Reduction: Formation of 1,2-diamino-4,5-bis(undecyloxy)benzene.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dinitro-4,5-bis(undecyloxy)benzene has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential use in drug development. Its ability to undergo specific chemical reactions makes it a valuable compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Dinitro-4,5-bis(undecyloxy)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as proteins and DNA. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cellular processes. The specific pathways and targets involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
1,2-Dinitrobenzene: A simpler analog with only two nitro groups on the benzene ring.
1,3-Dinitrobenzene: Another isomer with nitro groups in the 1 and 3 positions.
1,4-Dinitrobenzene: An isomer with nitro groups in the 1 and 4 positions.
Comparison: 1,2-Dinitro-4,5-bis(undecyloxy)benzene is unique due to the presence of long alkoxy chains (undecyloxy groups) in addition to the nitro groups. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and altered reactivity. Compared to simpler dinitrobenzenes, this compound offers more versatility in synthetic applications and potential biological activities.
Properties
CAS No. |
816463-60-2 |
|---|---|
Molecular Formula |
C28H48N2O6 |
Molecular Weight |
508.7 g/mol |
IUPAC Name |
1,2-dinitro-4,5-di(undecoxy)benzene |
InChI |
InChI=1S/C28H48N2O6/c1-3-5-7-9-11-13-15-17-19-21-35-27-23-25(29(31)32)26(30(33)34)24-28(27)36-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22H2,1-2H3 |
InChI Key |
ILKQUTYTLHUGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


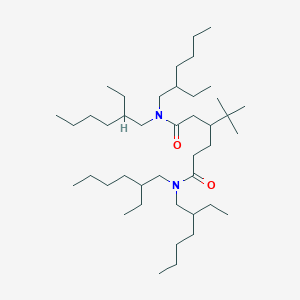


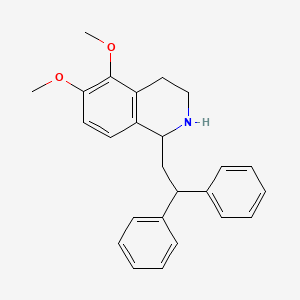

![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)
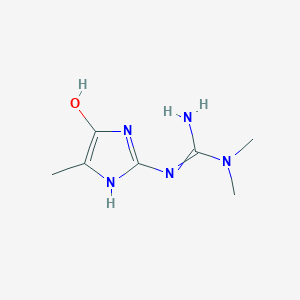
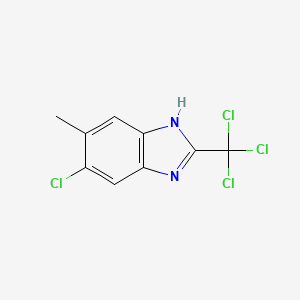

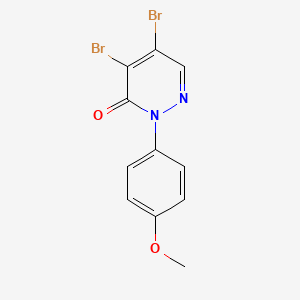
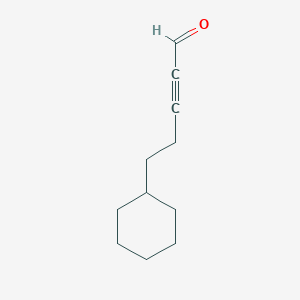

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)-](/img/structure/B12534733.png)
![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)
